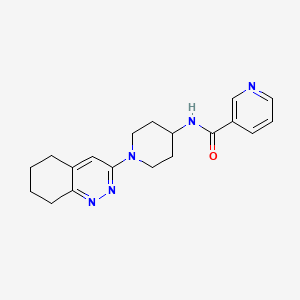
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity of Nicotinamides
Research on nicotinamides, such as the study by Yu et al. (2021), explores their potential in the field of agriculture. These compounds have been investigated for their herbicidal activity against various plant species. The study demonstrated that some nicotinamides exhibit strong herbicidal properties, suggesting their application in controlling unwanted vegetation in agricultural settings.
Medical Applications
Nicotinamides have been identified as having significant medical applications. For instance, Shchepin et al. (2016) discussed their use in treating conditions such as tuberculosis, HIV, cancer, and other diseases. The synthesis of nicotinamide derivatives, including isotopically labeled forms, enables their use in molecular imaging and potentially in the probing of metabolic processes in vivo.
Enzyme Inhibition for Disease Treatment
Nicotinamides also serve as inhibitors for certain enzymes, which can be crucial for treating metabolic and chronic diseases. The study by Neelakantan et al. (2017) identified small molecule inhibitors of the enzyme Nicotinamide N-methyltransferase (NNMT) and developed structure-activity relationships for these inhibitors. These findings have implications for drug design aimed at conditions characterized by abnormal NNMT activity.
NNMT and Disease Correlation
Further, nicotinamide derivatives like N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)nicotinamide have been linked to the enzyme NNMT, which has been implicated in various diseases. For example, Ganzetti et al. (2018) found that NNMT is overexpressed in melanoma compared to nevi, suggesting its potential as a molecular biomarker for melanoma.
Metabolic Impact
The metabolic impact of NNMT, as discussed by Hong et al. (2015), highlights the role of nicotinamide derivatives in glucose and cholesterol metabolism. NNMT's modulation by its product, N1-methylnicotinamide, affects liver cholesterol and triglycerides levels, underscoring its significance in metabolic disease therapy.
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(15-5-3-9-20-13-15)21-16-7-10-24(11-8-16)18-12-14-4-1-2-6-17(14)22-23-18/h3,5,9,12-13,16H,1-2,4,6-8,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXLEKMFVABPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2557821.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)
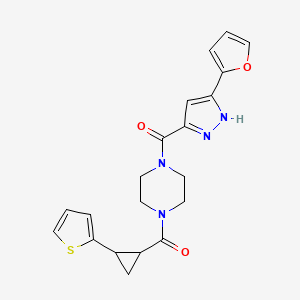
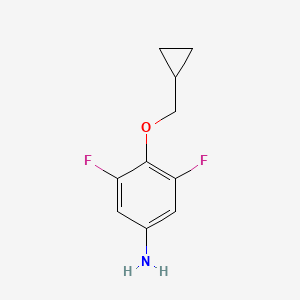
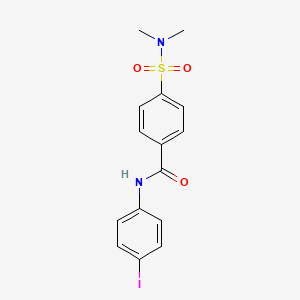
![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)
![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)
![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)
![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)
![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)
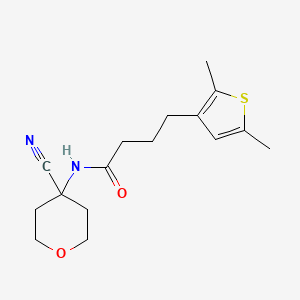
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)
